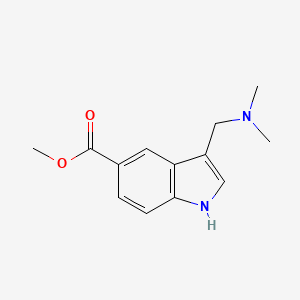

methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate

Description

Methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate is a substituted indole derivative characterized by a dimethylaminomethyl group at the 3-position and a methyl ester at the 5-position of the indole ring. Indole derivatives are widely studied for their pharmacological relevance, including serotonin receptor modulation and kinase inhibition .

Properties

IUPAC Name |

methyl 3-[(dimethylamino)methyl]-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-15(2)8-10-7-14-12-5-4-9(6-11(10)12)13(16)17-3/h4-7,14H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWIFIALOGPLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate typically involves multiple steps, starting with the preparation of the indole ring. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. The resulting indole derivative is then subjected to further reactions to introduce the dimethylamino and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various alkylated derivatives.

Scientific Research Applications

Methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. The dimethylamino group may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate and Analogs

*Theoretical values based on structural inference.

Key Observations :

- Substituent Effects: The dimethylaminomethyl group at the 3-position distinguishes the target compound from analogs with ethyl chains (e.g., ) or nitrile groups (e.g., ). The tertiary amine in the target compound may enhance solubility compared to primary amines (e.g., ).

- Ester Variations : Methyl esters (target compound and ) generally exhibit lower molecular weights and altered lipophilicity compared to ethyl esters (e.g., ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to nitrile or chloroacetyl derivatives (e.g., ).

Key Observations :

- Oxidation vs. Condensation: The target compound may be synthesized via alkylation of indole-3-carbaldehyde with dimethylaminomethyl reagents, analogous to , but optimization is required to improve yields (e.g., 26–40% in ).

- Purification : Silica gel chromatography (e.g., ) or recrystallization (e.g., ) are common for isolating indole-carboxylates.

Biological Activity

Methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

This compound belongs to the indole derivative class, which is known for a wide range of biological effects. These include:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including multidrug-resistant (MDR) pathogens. It primarily targets the FabG enzyme, crucial for bacterial fatty acid synthesis, making it a candidate for developing new antimicrobial therapies.

- Anticancer Properties : Indole derivatives have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Target Interactions

The biological activity of this compound is attributed to its interaction with multiple biological targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism, which disrupts their growth and survival. For instance, it has been shown to inhibit FabG, impacting fatty acid biosynthesis in bacteria.

- Receptor Binding : Indole derivatives often exhibit high affinity for several receptors, including those involved in inflammation and cancer pathways. This multi-target approach enhances their therapeutic potential.

Biochemical Pathways

The compound influences various biochemical pathways:

- Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative stress.

- Anti-inflammatory Effects : It can modulate inflammatory responses through its action on specific signaling pathways involved in inflammation .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound. Below are some significant findings:

Potential Applications

Given its promising biological activities, this compound holds potential for various applications:

- Antimicrobial Therapy : Its ability to combat MDR bacteria positions it as a candidate for new antibiotic development.

- Cancer Treatment : Its anticancer properties suggest potential use in targeted cancer therapies, particularly for resistant cancer types.

Q & A

Basic Question: What are the optimal synthetic routes for methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound can be optimized using established indole carboxylate protocols. For example, refluxing with sodium acetate in acetic acid (3–5 hours) is effective for introducing substituents at the indole C3 position, as demonstrated in similar derivatives . Reaction conditions such as stoichiometry, temperature, and solvent polarity significantly impact yield. A 100% theoretical yield route for methyl 5-amino-3-methyl-1H-indole-2-carboxylate highlights the importance of precursor selection and stepwise functionalization (e.g., alkylation, reduction) . Purification via recrystallization (DMF/acetic acid) or flash chromatography is critical for isolating high-purity products .

Basic Question: How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

Structural validation requires a combination of:

- ¹H/¹³C-NMR : To confirm substituent positions and electronic environments (e.g., deshielding effects from the dimethylamino group) .

- HR-ESI-MS : For molecular weight confirmation and fragmentation pattern analysis .

- X-ray crystallography : Resolves bond angles and crystallographic packing, as seen in methyl 1-methyl-1H-indole-3-carboxylate derivatives .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for docking studies .

Basic Question: What in vitro assays are recommended to evaluate its biological activity, particularly regarding enzyme or receptor interactions?

Methodological Answer:

- Enzyme inhibition assays : Use fluorogenic substrates or ELISA to measure inhibition of targets like kinases or proteases, referencing indole derivatives' interactions with receptors .

- Cellular uptake studies : Fluorescence tagging or LC-MS quantification to assess permeability and intracellular accumulation .

- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins/DNA .

Advanced Question: What strategies are effective in resolving contradictions in reported biological activities across similar indole derivatives?

Methodological Answer:

Contradictions often arise from structural variations (e.g., substituent position, ester vs. amide groups). Strategies include:

- SAR analysis : Systematically compare analogs (e.g., ethyl vs. methyl esters, halogen substitutions) to isolate pharmacophoric groups .

- Meta-analysis of kinetic data : Re-evaluate assay conditions (e.g., pH, co-solvents) that may alter compound stability or binding .

- Crystallographic docking : Resolve binding mode discrepancies by overlaying ligand-receptor structures .

Advanced Question: How can computational models predict its pharmacokinetics and toxicity?

Methodological Answer:

- QSAR models : Correlate substituent properties (logP, polar surface area) with ADME profiles .

- Molecular dynamics simulations : Predict blood-brain barrier permeability or metabolic stability via cytochrome P450 interactions .

- Toxicity prediction : Use tools like ProTox-II to assess hepatotoxicity or mutagenicity based on structural alerts .

Advanced Question: What are the challenges in achieving regioselectivity during functionalization, and how can they be mitigated?

Methodological Answer:

Regioselectivity challenges arise from the indole core’s reactivity. Mitigation strategies:

- Protecting groups : Temporarily block reactive sites (e.g., NH at C1) during alkylation or formylation .

- Directed ortho-metalation : Use directing groups (e.g., esters) to control substitution at C3 or C5 .

- Microwave-assisted synthesis : Enhance reaction specificity by reducing side-product formation .

Advanced Question: How does the compound's stability under various conditions impact experimental reproducibility?

Methodological Answer:

- pH-dependent hydrolysis : The ester group may degrade in basic conditions; monitor via HPLC and stabilize using buffered solutions (pH 6–7) .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation, as recommended for similar indole carboxylates .

- Thermal stability : TGA analysis can identify decomposition thresholds; avoid prolonged heating above 150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.